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Compound of Interest

Compound Name: H-Gly-Gly-His-OH

CAS No.: 7451-76-5; 93404-95-6

Cat. No.: B2468986

Get Quote

Target Audience: Researchers, biophysicists, and drug development professionals investigating

metallopeptides, neurodegenerative disease mechanisms, and metal-based therapeutics.

Introduction: The ATCUN Motif and the Femtomolar
Barrier
The tripeptide Glycyl-glycyl-histidine (GGH) serves as the archetypal model for the Amino-

Terminal Cu(II)- and Ni(II)-binding (ATCUN) motif [1, 2]. Naturally found in human serum

albumin and various antimicrobial peptides, the ATCUN motif is characterized by its

extraordinary affinity for Cu(II) and Ni(II) ions, often exhibiting dissociation constants (

) in the femtomolar (

M) to picomolar (

M) range [1, 4].

This high affinity is driven by a highly stable, square-planar 4N coordination geometry. The

metal ion is anchored by the N-terminal amine, two deprotonated backbone amide nitrogens,
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and the imidazole nitrogen of the histidine residue [2].

The Analytical Challenge in Direct ITC
Isothermal Titration Calorimetry (ITC) is the gold standard for obtaining complete

thermodynamic profiles (

,

,

, and stoichiometry

) in a single experiment. However, ITC relies on the Wiseman

-value to generate a sigmoidal binding isotherm:

For an optimal ITC fit, the

-value must fall between 10 and 1,000. Because the association constant (

) of GGH for Cu(II) is approximately

M

, direct titration of Cu(II) into a standard

peptide solution yields a

-value of

. This results in a rectangular, step-function isotherm: it accurately measures the enthalpy of
binding (

) but provides absolutely no information regarding the binding affinity (

) [4].

The Solution: Competitive ITC (cITC)
To overcome this thermodynamic barrier, Competitive Isothermal Titration Calorimetry (cITC) is

employed [1]. By introducing a weaker, well-characterized chelating agent (such as Glycine,

EDTA, or NTA) into the system, the apparent affinity (
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) of the metal for the peptide is artificially lowered into the measurable ITC window. The
absolute thermodynamic parameters of the GGH-metal complex are then mathematically
deconvoluted from the competitive displacement reaction.

Scientific Principles & Causality
Designing a self-validating cITC experiment requires strict adherence to thermodynamic

causality. Every experimental choice impacts the raw heat signal (

).

Competitor Symmetry: The competitor ligand (e.g., Glycine) must be present at the exact

same concentration in both the syringe (with the metal) and the sample cell (with the GGH

peptide). Causality: If the competitor is only in the syringe, injecting it into the cell causes a

massive heat of dilution and dissociation of the competitor, masking the peptide binding heat.

Symmetric competitor concentrations ensure a flat background baseline [1].

Protonation/Deprotonation Enthalpy: Binding of Cu(II) or Ni(II) to GGH induces the

deprotonation of two backbone amides [2]. These released protons are immediately

absorbed by the buffer. Causality: The raw heat measured includes the buffer's heat of

ionization (

). To isolate the true binding enthalpy (

), the experiment must either be corrected using the known

of the buffer, or performed in multiple buffers with different

values (e.g., HEPES vs. PIPES) to extrapolate the buffer-independent enthalpy.

Buffer Selection: HEPES or MES are preferred because they exhibit negligible metal-binding

interference compared to buffers like Tris, which acts as a competitive chelator itself and

complicates the thermodynamic math [1].
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Figure 1: Structural logic of the 4N ATCUN coordination geometry driving the ultra-high affinity

of GGH for Cu(II) and Ni(II).

Experimental Protocol: Step-by-Step Methodology
This protocol details the competitive titration of Cu(II) into GGH using Glycine as the competitor

[1].

Phase 1: Reagent & Sample Preparation
Buffer Preparation: Prepare 50 mM HEPES buffer, adjust to pH 7.4 using NaOH. Filter

through a 0.22 µm membrane and thoroughly degas.

Competitor Stock: Prepare a 100 mM Glycine stock in the HEPES buffer.

Peptide Solution (Sample Cell): Dissolve lyophilized GGH peptide in HEPES buffer to a final

concentration of 50 µM. Add Glycine stock to achieve a final competitor concentration of 5.0

mM.

Metal Solution (Titrant Syringe): Prepare a 500 µM

solution in HEPES buffer. Add Glycine stock to achieve a final competitor concentration of
5.0 mM.

Critical Step: Verify the pH of both the syringe and cell solutions post-mixing. A mismatch

of even 0.05 pH units will result in a massive heat of neutralization upon injection.

Phase 2: ITC Instrument Setup
Cleaning: Wash the sample cell and syringe extensively with EDTA, followed by ultra-pure

water, and finally the working HEPES buffer to remove trace metal contaminants.

Loading: Load the 50 µM GGH + 5 mM Glycine solution into the sample cell (

depending on the instrument). Load the 500 µM Cu(II) + 5 mM Glycine solution into the
titration syringe.

Run Parameters (Typical for Malvern PEAQ-ITC or TA NanoITC):
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Temperature: 25.0 °C

Reference Power: 5.0 µcal/s

Stirring Speed: 750 rpm

Injection Scheme: 1 initial dummy injection of 0.4 µL (discarded during analysis), followed

by 19 injections of 2.0 µL.

Spacing: 150 seconds between injections to allow the displacement equilibrium to fully

return to baseline.

Phase 3: Control Experiments (Self-Validation)
To ensure data integrity, perform the following control titrations and subtract the resulting

background heat from the main experiment:

Control 1 (Heat of Dilution): Titrate Syringe Solution (Cu + Gly) into a Cell containing only

Buffer + Gly (No GGH).

Control 2 (Competitor Verification): Titrate Cu(II) (No Gly) into Glycine (No GGH) to

independently verify the

and

of the Cu-Glycine complex under your exact buffer conditions.
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Figure 2: Experimental workflow and data processing pipeline for Competitive Isothermal

Titration Calorimetry (cITC).

Data Presentation and Thermodynamic
Deconvolution
Once the apparent parameters (

and

) are extracted using a standard 1:1 binding model, the absolute parameters for the GGH-Cu(II)
interaction are calculated.

The relationship between the apparent and absolute association constants in a competitive

system is defined as:

Where

is the association constant of the metal-competitor complex, and

is the free competitor concentration.

Similarly, the absolute enthalpy is corrected for the heat of competitor dissociation and buffer

protonation:

Where

is the number of protons released upon metal binding (typically

for ATCUN motifs at pH 7.4) and

is the ionization enthalpy of the buffer[1, 3].

Summary of Quantitative Data
The following table summarizes typical thermodynamic parameters for GGH metal binding

derived from cITC methodologies at 25°C, pH 7.4.
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Metal Ion
Competitor
Used

Apparent

(

)

Absolute
Absolute

(kcal/mol)

Absolute

(kcal/mol)

Cu(II)
Glycine (5

mM) M M -18.5 -0.5

Ni(II) EDTA (1 mM) M M -12.2 -4.1

Note: The highly exothermic

is the primary driver of the femtomolar affinity, reflecting the formation of the highly stable
square-planar 4N coordination bonds, while the entropic contribution is relatively minor due to
the conformational restriction of the peptide backbone upon binding.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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